5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H2BrF4N . It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and trifluoromethylbenzene.

Reaction Conditions: The reaction is carried out under anhydrous conditions using an organic solvent.

Industrial Production: For industrial-scale production, the reaction is optimized to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reactions:

-

Amination : Reacts with primary/secondary amines in DMF at 80–100°C to produce substituted aniline derivatives. For example:

Yields range from 65–85% depending on steric and electronic effects . -

Suzuki-Miyaura Coupling : Participates in palladium-catalyzed cross-couplings with arylboronic acids. Typical conditions:

(2 mol%), KCO, DME/HO (3:1), 80°C, 12 h.

Yields: 70–92% .

Reduction of Nitrile Group

The nitrile functionality can be selectively reduced to primary amines or aldehydes:

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoromethyl and nitrile groups direct incoming electrophiles to specific positions:

-

Nitration : Occurs at position 4 (meta to nitrile) using HNO/HSO at 0°C.

Yield: 82% . -

Halogenation : Iodination with ICl in AcOH at 25°C selectively substitutes position 6:

Yield: 67% .

Functional Group Transformations

The nitrile group participates in cycloadditions and hydrolyses:

Hydrolysis :

Cycloaddition :

Reacts with sodium azide under Huisgen conditions to form tetrazoles:

Yield: 74% .

Comparative Reactivity Data

Reactivity trends compared to analogs:

| Compound | Bromine Reactivity (NAS) | Nitrile Reduction Ease | EAS Rate (Relative) |

|---|---|---|---|

| 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | High | Moderate | 1.0 (Reference) |

| 2-Bromo-5-(trifluoromethyl)benzonitrile | Moderate | High | 0.8 |

| 3-Bromo-2-(trifluoromethyl)benzonitrile | Low | Low | 0.6 |

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The compound is utilized in catalysis for the formation of complex organic structures. Its ability to undergo nucleophilic substitution reactions makes it valuable in synthesizing various organic compounds. Notably, it can serve as an intermediate in multi-step synthetic pathways.

Pharmaceutical Intermediates

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is significant in medicinal chemistry as an intermediate for synthesizing pharmaceuticals. Its structural features contribute to the development of compounds with enhanced biological activities.

Antimicrobial Properties

Recent studies indicate that compounds with trifluoromethyl groups exhibit notable antimicrobial activity, particularly against multidrug-resistant strains like Staphylococcus aureus (MRSA). For example, derivatives related to this compound have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL against MRSA.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent by inhibiting Bruton tyrosine kinase (Btk), which is crucial in B cell signaling pathways. This inhibition may reduce pro-inflammatory cytokine production, offering therapeutic benefits for autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis.

Antimicrobial Efficacy Against MRSA

A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives for their antimicrobial activity against MRSA. Compounds structurally related to this compound demonstrated significant inhibitory effects, highlighting its potential in combating resistant bacterial strains.

Inhibition of Btk in Autoimmune Models

In preclinical models of autoimmune diseases, Btk inhibitors related to this compound were tested for their ability to inhibit Btk activity. Results indicated decreased serum immunoglobulin levels and improved clinical outcomes in treated subjects, suggesting a promising avenue for therapeutic development.

Material Science

In materials science, this compound is used to synthesize novel copolymers with unique thermal properties. The combination of halogen substituents enhances the thermal stability and mechanical strength of these materials.

Agrochemicals

The compound's unique chemical properties make it a candidate for developing agrochemicals that require high efficacy and low environmental impact due to its potential as a pesticide or herbicide intermediate.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups influences its reactivity and binding affinity to various biological molecules. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-2-fluorobenzonitrile: Similar in structure but lacks the trifluoromethyl group.

2-Fluoro-5-bromobenzotrifluoride: Contains similar functional groups but differs in the position of the trifluoromethyl group.

Uniqueness

The uniqueness of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Bromo-2-fluoro-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and other halogens into organic molecules often enhances their pharmacological properties, making them valuable in drug design and development.

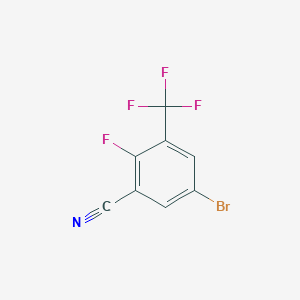

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C8H3BrF4N

- CAS Number : 2021202-81-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Fluorinated compounds are known to influence the binding affinity and selectivity towards specific targets, which may lead to enhanced therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing trifluoromethyl groups have shown significant antibacterial properties against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Kinase Inhibition : Studies suggest that fluorinated benzonitriles can act as inhibitors for various kinases, which are crucial in signaling pathways related to cancer and autoimmune diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

-

Antimicrobial Efficacy :

- A study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, revealing that certain modifications led to improved potency against MRSA strains with minimum inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

- Table 1: Antimicrobial Activity of Related Compounds

Compound MIC (µg/mL) Activity Compound A 0.25 Strong Compound B 4 Moderate Compound C 64 Weak -

Kinase Inhibition :

Compound IC50 (µM) Target Kinase 5-Bromo Compound 0.010 Btk Control Compound 0.050 Btk

Pharmacokinetics and Toxicity

The pharmacokinetic profile of fluorinated compounds often shows enhanced metabolic stability, which is crucial for their therapeutic efficacy. Studies on similar compounds indicate that they possess favorable absorption, distribution, metabolism, and excretion (ADME) properties . However, toxicity assessments are essential as fluorinated compounds can exhibit cytotoxic effects at certain concentrations.

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF4N/c9-5-1-4(3-14)7(10)6(2-5)8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQOEVIMYAFFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.